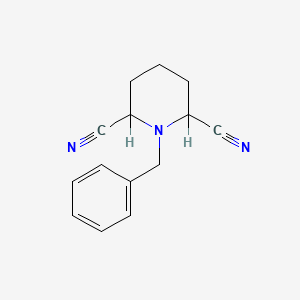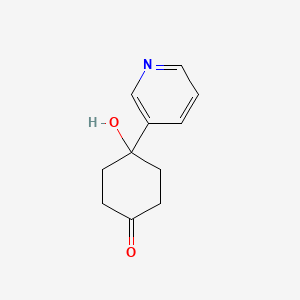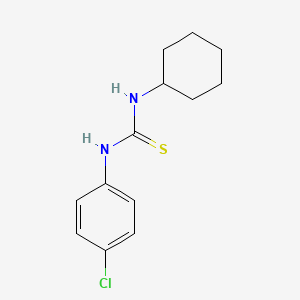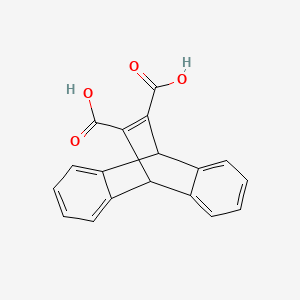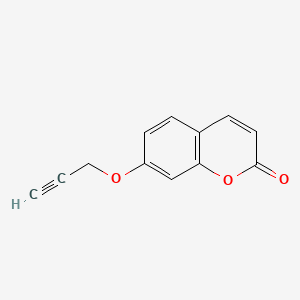
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is a derivative of benzopyran, a polycyclic organic compound. This compound is known for its unique structural properties, which include a benzopyran ring fused with a propynyloxy group at the 7th position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one typically involves the reaction of 2H-1-benzopyran-2-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Propargyl bromide, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzopyran compounds.
Aplicaciones Científicas De Investigación
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals and alloys
Mecanismo De Acción
The mechanism of action of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its anti-inflammatory and anti-cancer properties.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: Studied for its potential use in photodynamic therapy.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its anti-microbial and anti-viral activities.
Uniqueness
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
67268-42-2 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
7-prop-2-ynoxychromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h1,3-6,8H,7H2 |
Clave InChI |
IEHFVZKMAOKFTR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
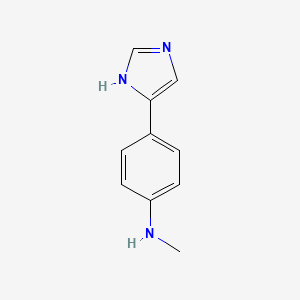
![7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B8782051.png)
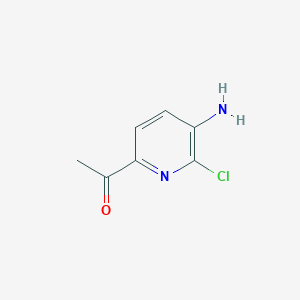
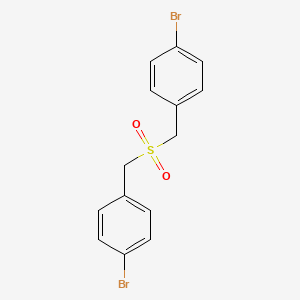
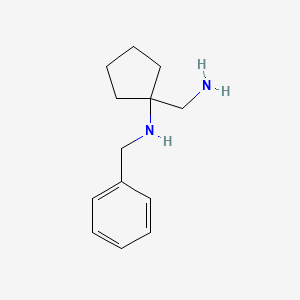
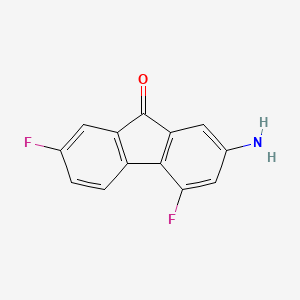
![7-Methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B8782086.png)
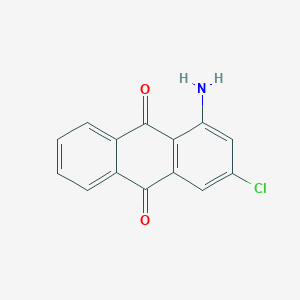
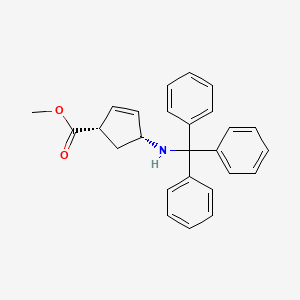
![1'-Benzyl-6-bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8782099.png)
